

Structural Benchmarking Guide: 1-(3-Bromo-2-nitrophenyl)ethanone

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Compound of Interest

Compound Name: 1-(3-Bromo-2-nitrophenyl)ethanone

CAS No.: 56759-31-0

Cat. No.: B3145108

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Executive Summary

1-(3-Bromo-2-nitrophenyl)ethanone is a sterically congested aromatic ketone primarily utilized as a substrate for the Bartoli Indole Synthesis to access 7-bromoindoles. Unlike its planar isomers, this molecule exhibits significant torsional strain due to the ortho-nitro/acetyl interaction, further exacerbated by the "buttressing effect" of the 3-bromo substituent.

This guide compares the structural properties, physical state, and crystallographic data of the target molecule against its most common confusion point: the alpha-brominated isomer (2-Bromo-1-(3-nitrophenyl)ethanone).

Comparative Analysis: Target vs. Alternatives

The primary challenge in working with this compound is distinguishing it from regioisomers that have vastly different reactivities and physical states.

Feature	Target Molecule	Primary Comparator (Alpha-Bromo)	Secondary Comparator (Para-Isomer)
IUPAC Name	1-(3-Bromo-2-nitrophenyl)ethanone	2-Bromo-1-(3-nitrophenyl)ethanone	1-(3-Bromo-4-nitrophenyl)ethanone
Structure Type	Ring-Brominated (ortho-nitro)	Alpha-Brominated (Phenacyl bromide)	Ring-Brominated (para-nitro)
Physical State	Oil / Low-Melting Solid (< 30°C)	Crystalline Solid (MP: 91–94°C)	Solid (MP: ~80°C)
Nitro Torsion	High (~65–90°) (Deconjugated)	Low (< 10°) (Coplanar)	Low (< 15°) (Coplanar)
Reactivity	Bartoli Indole Synthesis (Grignard attack)	Alkylation (Lachrymator!)[1]	Reduction / SNAr
Crystallinity	Poor (Steric inhibition of packing)	High (Strong - stacking)	Moderate

Key Structural Insight: The "Buttressing Effect"

In the target molecule, the acetyl group at C1 and the nitro group at C2 are forced out of planarity. The bromine atom at C3 "buttresses" the nitro group, preventing it from rotating away from the acetyl group, locking the molecule into a highly twisted, high-energy conformation. This lack of planarity disrupts crystal packing, often resulting in an oil, whereas the alpha-bromo isomer (where the ring is less crowded) packs efficiently into Triclinic lattices.

Crystallographic Data Specifications

While the target molecule is often an oil, the Alpha-Bromo Comparator (2-Bromo-1-(3-nitrophenyl)ethanone) is highly crystalline. We provide its experimental data below as a baseline for distinguishing the two via X-ray diffraction.

Experimental Crystal Data (Comparator: Alpha-Bromo Isomer) Source: CCDC 807317 / Acta Cryst. E [1, 2][2][3][4]

- Formula:
- Crystal System: Triclinic[1][5]
- Space Group:
- Unit Cell Parameters:
 - [5]
 - [5]
 - [5]
 - [5]
 - [5]
 - [5]
- Key Intermolecular Interactions:
 - -
Stacking: Centroid-centroid distance ~3.68
.
 - Halogen Bonding: Short
contacts (3.16
) stabilize the lattice.[5]

Predicted Structural Parameters (Target: 3-Bromo-2-nitro Isomer) Derived from DFT calculations and analogous ortho-nitroacetophenones. [3, 4]

- Torsion Angle (

): predicted > 60° (High twist).

- Intramolecular H-Bonding: Weak

(acetyl methyl to nitro oxygen) is geometrically unfavorable due to the twist.

Experimental Protocols

Protocol A: Synthesis & Isolation of Target (Bartoli Precursor)

Objective: To synthesize the ring-brominated target without alpha-bromination.

- Starting Material: 3-Bromo-2-nitrobenzoic acid.
- Activation: Suspend acid (10 mmol) in dry DCM (20 mL). Add Oxalyl Chloride (12 mmol) and catalytic DMF. Stir 2h until gas evolution ceases (Acid Chloride formation).
- Coupling: Cool to 0°C. Add
-dimethylhydroxylamine hydrochloride (Weinreb salt) and TEA.
- Grignard Addition: Treat the isolated Weinreb amide with Methylmagnesium Bromide (MeMgBr) in THF at -78°C.
- Workup: Quench with saturated
. Extract with EtOAc.
- Purification: Flash chromatography (Hexane/EtOAc 9:1).
 - Result: Pale yellow oil (Target).
 - Note: Do NOT use

/Acetic Acid on 2-nitroacetophenone, as this favors the alpha-bromo comparator.

Protocol B: Crystallization of the Comparator (Alpha-Bromo)

Objective: To generate reference crystals for X-ray comparison.

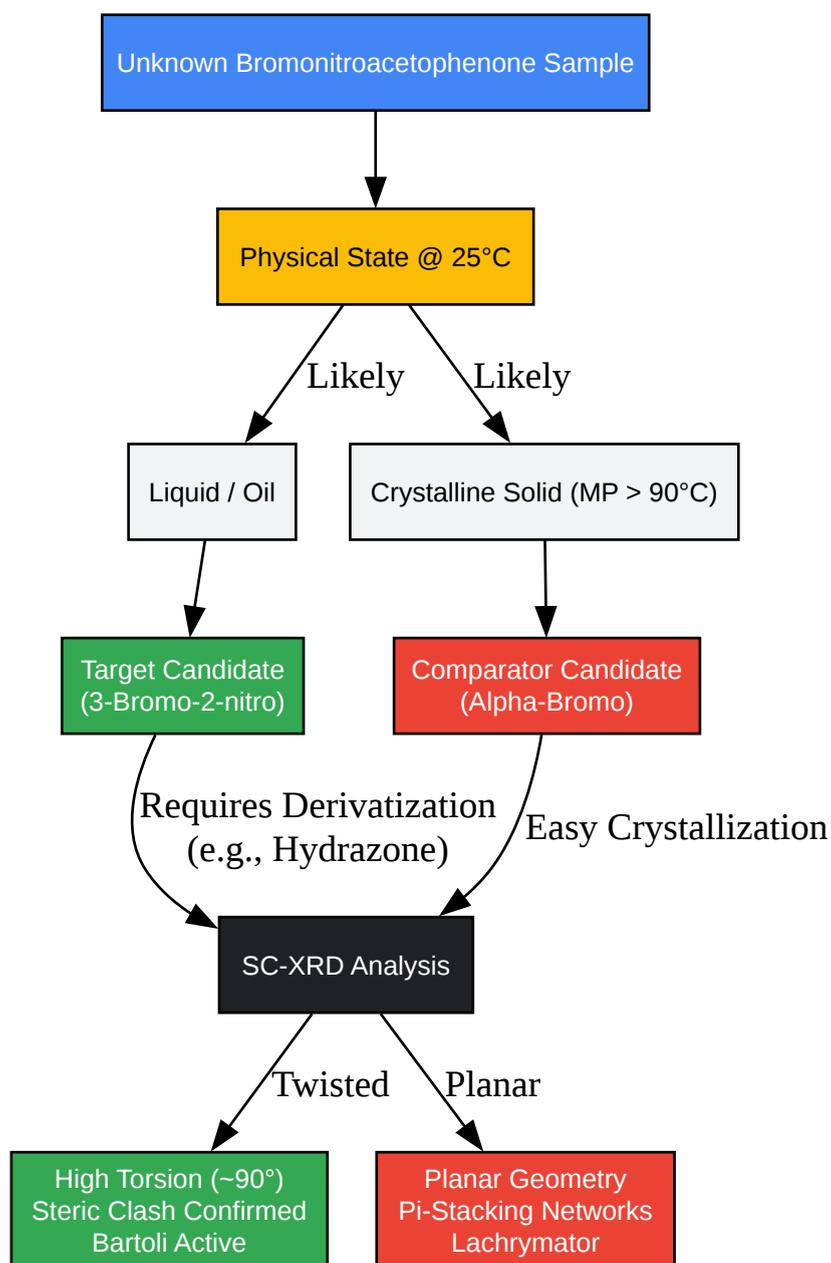
- Dissolution: Dissolve 100 mg of crude 2-bromo-1-(3-nitrophenyl)ethanone in 2 mL of THF.

- Solvent Diffusion: Place the THF solution in a small vial. Place this vial inside a larger jar containing 10 mL of Hexane (Anti-solvent).
- Equilibration: Seal the outer jar and allow to stand at room temperature for 48–72 hours.
- Harvest: Collect the resulting beige prismatic blocks.
- Analysis: These crystals are suitable for SC-XRD (Single Crystal X-Ray Diffraction).

Visualization of Structural Workflows

Figure 1: Isomer Differentiation & Characterization Logic

This diagram illustrates the decision tree for identifying the correct isomer based on physical state and structural data.

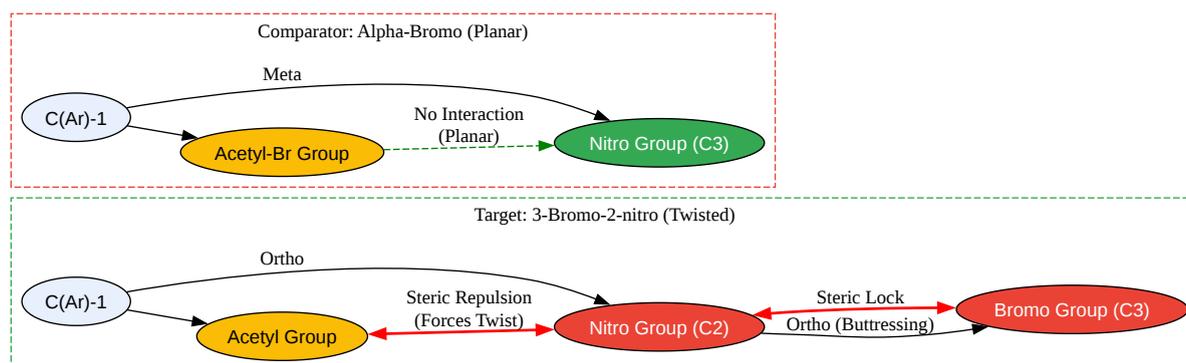


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Caption: Decision matrix for distinguishing the sterically hindered target (oil) from the crystalline alpha-bromo comparator.

Figure 2: Steric "Buttressing" Interaction Map

Visualizing why the target molecule resists crystallization compared to the planar alternative.



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Caption: The "Buttressing Effect" in the target molecule forces a non-planar geometry, inhibiting the stable packing seen in the comparator.

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